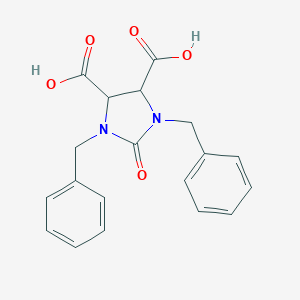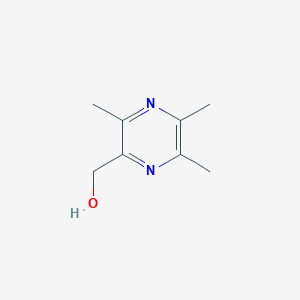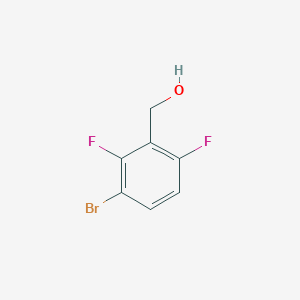
(3-Bromo-2,6-difluorophenyl)methanol
概要
説明
(3-Bromo-2,6-difluorophenyl)methanol is a halogenated aromatic compound that contains bromine and fluorine substituents on the phenyl ring, along with a methanol functional group. This compound is of interest in organic chemistry due to its potential as a building block for more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve halogenation reactions, where halides are introduced into the aromatic ring. Although the provided papers do not directly discuss the synthesis of (3-Bromo-2,6-difluorophenyl)methanol, they do provide insight into related reactions. For instance, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide results in ring-opening and the formation of haloester intermediates . This suggests that similar conditions could potentially be used to synthesize related bromo-difluorophenyl compounds by manipulating the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The crystal structure of a related compound, 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide, was determined to have square channels in its crystal lattice and exhibited anion–π and C–H∙∙∙Br– interactions . These structural features are important as they can affect the reactivity and potential intermolecular interactions of (3-Bromo-2,6-difluorophenyl)methanol.
Chemical Reactions Analysis
The chemical reactivity of bromo- and difluorophenyl compounds can be explored through their reactions with various nucleophiles. For example, the debromination of 2-bromo-3,5-dinitrothiophen by ortho-substituted anilines in methanol was studied, and the reaction rates were analyzed using the Fujita–Nishioka equation . This indicates that (3-Bromo-2,6-difluorophenyl)methanol could undergo similar nucleophilic substitution reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromo-2,6-difluorophenyl)methanol would be influenced by the presence of the halogen atoms and the methanol group. These substituents can affect the compound's boiling point, solubility, density, and electronic properties. While the papers do not provide specific data on (3-Bromo-2,6-difluorophenyl)methanol, they do offer insights into related compounds. For instance, the density and crystal system of a tetrafluorophenyl compound were reported , and such data can be indicative of the properties that (3-Bromo-2,6-difluorophenyl)methanol might exhibit.
科学的研究の応用
Methanol as a Chemical Resource
Methanol and its derivatives play a crucial role in various scientific applications, from serving as solvents in chemical reactions to being precursors for the synthesis of more complex molecules. For instance, methanol is utilized in energy recovery systems and serves as a carbon source for methanotrophs, bacteria that can convert methane to valuable products like single-cell protein, biopolymers, and soluble metabolites (Strong, Xie, & Clarke, 2015)[https://consensus.app/papers/methane-resource-methanotrophs-value-strong/b6751b7650ff5193b9ba7cbf3ade2726/?utm_source=chatgpt]. Such applications highlight the versatility of methanol-related compounds in biotechnological fields.
Catalysis and Chemical Synthesis
In catalysis, methanol acts as an intermediate in the production of other chemicals. For example, it's involved in the synthesis of formaldehyde, which is a precursor to many resins and plastics. The process of converting methanol to formaldehyde involves catalysts that could potentially be modified or mimicked using (3-Bromo-2,6-difluorophenyl)methanol, depending on its reactivity and the presence of functional groups that can participate in catalytic cycles.
Renewable Energy and Fuel Cells
Methanol is also a candidate for renewable energy applications, such as in direct methanol fuel cells, where it serves as a fuel source (Heinzel & Barragán, 1999)[https://consensus.app/papers/review-methanol-crossover-methanol-fuel-cells-heinzel/5611517ca7e950f2be52aff11ef31866/?utm_source=chatgpt]. The structural and electronic properties of (3-Bromo-2,6-difluorophenyl)methanol could be explored for similar applications in energy conversion and storage, where its specific substituents might influence the efficiency and stability of the process.
Environmental Applications
Compounds derived from methanol, including potentially (3-Bromo-2,6-difluorophenyl)methanol, can be used in environmental applications such as bioremediation and as markers for monitoring the degradation of organic materials (Jalbert et al., 2019)[https://consensus.app/papers/methanol-marker-detection-insulating-paper-degradation-jalbert/e7b6ec98dc6a5f13a15cb569c5135b20/?utm_source=chatgpt]. The unique properties of such compounds, due to their halogenation, might offer new avenues for detecting and analyzing environmental pollutants.
Safety And Hazards
The safety information available indicates that “(3-Bromo-2,6-difluorophenyl)methanol” has the GHS07 pictogram. The hazard statements are H302 and H319, which mean it is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of eye contact1.
将来の方向性
I couldn’t find specific information on the future directions of “(3-Bromo-2,6-difluorophenyl)methanol” from the search results. However, as a chemical compound, its future use would likely depend on the needs of various scientific and industrial fields.
Please note that this information is based on the search results and may not be fully comprehensive or up-to-date. For more detailed or specific information, please refer to the relevant scientific literature or consult with a chemical expert.
特性
IUPAC Name |
(3-bromo-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWCHLKAFPIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623506 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,6-difluorophenyl)methanol | |
CAS RN |
438050-05-6 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

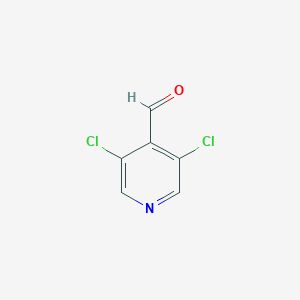
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
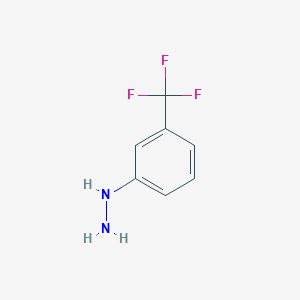
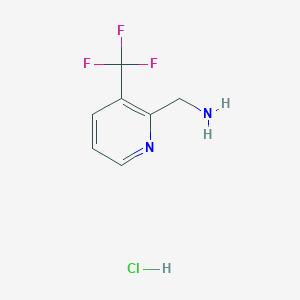
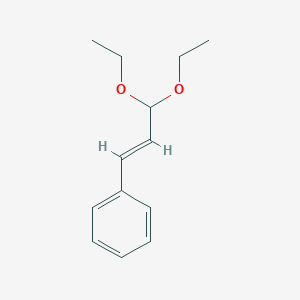
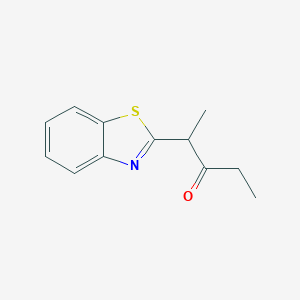

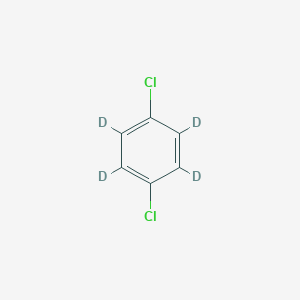
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
